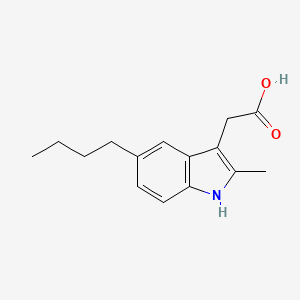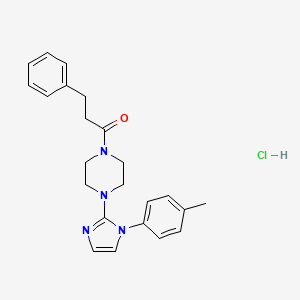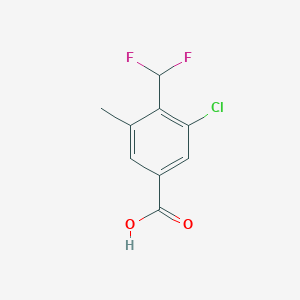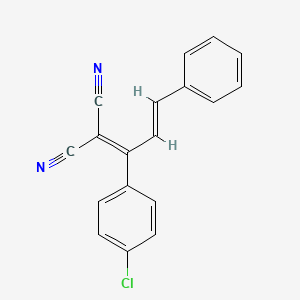
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile, also known as CCDM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been shown to exhibit anticancer, antimicrobial, and antifungal activities. In material science, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been used as a building block for the synthesis of functional materials, such as liquid crystals and metal-organic frameworks. In organic electronics, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been utilized as a hole-transporting material in organic light-emitting diodes.
Mécanisme D'action
The mechanism of action of (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In bacteria and fungi, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been shown to inhibit the activity of various enzymes involved in cell wall synthesis and metabolism.
Biochemical and Physiological Effects:
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been shown to exhibit various biochemical and physiological effects, depending on the target organism and cell type. In cancer cells, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been shown to induce apoptosis, or programmed cell death, through the activation of various signaling pathways. In bacteria and fungi, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has been shown to disrupt cell wall synthesis and metabolism, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile also has some limitations, including its limited solubility in water and its potential toxicity to cells and organisms.
Orientations Futures
There are several future directions for the research and development of (E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the exploration of its potential applications in other fields, such as catalysis and energy storage. Additionally, further studies are needed to elucidate its mechanism of action and to evaluate its safety and efficacy in vivo.
Méthodes De Synthèse
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile can be synthesized through a multi-step reaction process involving the condensation of 4-chlorobenzaldehyde and acetophenone with malononitrile. The reaction is carried out under basic conditions, and the resulting product is purified through recrystallization.
Propriétés
IUPAC Name |
2-[(E)-1-(4-chlorophenyl)-3-phenylprop-2-enylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2/c19-17-9-7-15(8-10-17)18(16(12-20)13-21)11-6-14-4-2-1-3-5-14/h1-11H/b11-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTGTGMFRJSGBS-IZZDOVSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=C(C#N)C#N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=C(C#N)C#N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(1-(4-chlorophenyl)-3-phenylallylidene)malononitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2413848.png)
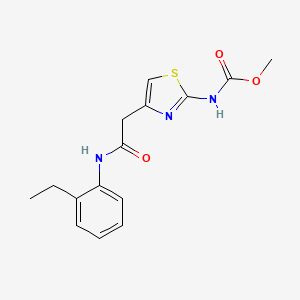
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-chlorophenoxy)ethanone](/img/structure/B2413850.png)
![1-(4-Fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B2413851.png)

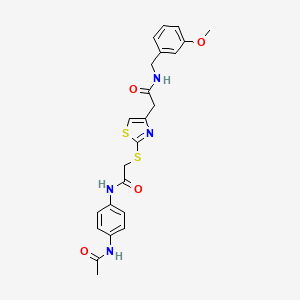
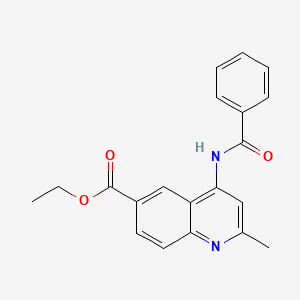
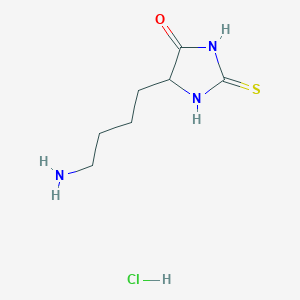
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide](/img/structure/B2413861.png)
![6-Tert-butyl-2-[1-(2,4-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2413862.png)
